Triethylboroxine

Übersicht

Beschreibung

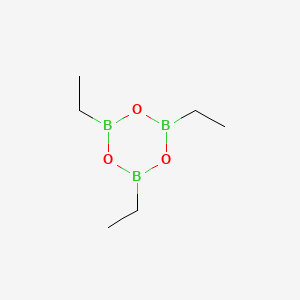

Triethylboroxine is a boron-containing compound with the chemical formula C6H15B3O3 It belongs to the class of boroxines, which are cyclic anhydrides of boronic acids These compounds are characterized by a six-membered ring structure composed of alternating boron and oxygen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Triethylboroxine can be synthesized through the reaction of triethylborane (B(C2H5)3) with boron trioxide (B2O3) under controlled conditions. The reaction typically involves heating the reactants in a sealed tube to facilitate the formation of the cyclic boroxine structure. The reaction can be represented as follows:

3B(C2H5)3+B2O3→2(C2H5BO)3

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of specialized equipment to ensure the exclusion of moisture and air, as the compound is sensitive to hydrolysis and oxidation. The process may also include purification steps to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions: Triethylboroxine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form boronic acids or borates.

Reduction: It can be reduced to yield boranes or other boron-containing compounds.

Substitution: The ethyl groups in this compound can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.

Major Products Formed:

Oxidation: Boronic acids or borates.

Reduction: Boranes or other reduced boron compounds.

Substitution: Various substituted boroxines depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Triethylboroxine has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boronic esters and other boron-containing compounds.

Biology: this compound derivatives are explored for their potential use in drug delivery systems and as imaging agents.

Medicine: Research is ongoing to investigate the potential therapeutic applications of this compound and its derivatives in treating various diseases.

Industry: It is used in the production of advanced materials, such as polymers and ceramics, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of triethylboroxine involves its ability to form stable complexes with various molecules. The boron atoms in the compound can interact with electron-rich species, such as nucleophiles, through coordination bonds. This property makes this compound a valuable reagent in catalysis and other chemical processes. The molecular targets and pathways involved in its action depend on the specific application and the nature of the interacting species.

Vergleich Mit ähnlichen Verbindungen

Trimethylboroxine (C3H9B3O3): A similar boroxine compound with methyl groups instead of ethyl groups.

Triphenylboroxine (C18H15B3O3): A boroxine compound with phenyl groups.

Boroxine (B3H3O3): The parent compound of the boroxine family, composed of alternating boron and oxygen atoms without any substituents.

Comparison:

Uniqueness: Triethylboroxine is unique due to its ethyl substituents, which impart different chemical properties compared to its methyl and phenyl counterparts. The ethyl groups can influence the compound’s reactivity, solubility, and stability.

Applications: While all boroxines share some common applications, such as in organic synthesis and materials science, the specific substituents can make certain boroxines more suitable for particular applications. For example, this compound may be preferred in reactions where the ethyl groups provide steric or electronic advantages.

Biologische Aktivität

Triethylboroxine (TEB), a cyclic boron compound, has garnered attention in recent years for its potential biological activities. This article provides a comprehensive overview of TEB's biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

This compound is characterized by its cyclic structure and the presence of boron, which contributes to its unique reactivity and biological interactions. Its molecular formula is .

Mechanisms of Biological Activity

TEB exhibits several mechanisms through which it interacts with biological systems:

- Enzyme Inhibition : TEB has been shown to inhibit key enzymes involved in metabolic pathways. For instance, it demonstrates inhibitory effects on tyrosine phosphatase 1B, which plays a critical role in insulin signaling .

- Glucose Uptake Modulation : Studies indicate that TEB can enhance glucose uptake in cells, suggesting potential applications in managing diabetes .

- Insulin Secretion Enhancement : TEB has been associated with increased insulin secretion from pancreatic beta cells, further supporting its role in glucose metabolism .

1. Antidiabetic Activity

TEB's modulation of glucose uptake and insulin secretion positions it as a potential antidiabetic agent. Research indicates that TEB can significantly lower blood glucose levels in animal models, demonstrating its efficacy in managing hyperglycemia.

2. Anti-Inflammatory Effects

Preliminary studies suggest that TEB may possess anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially reducing the severity of conditions characterized by chronic inflammation.

3. Analgesic Properties

TEB has been investigated for its analgesic effects. Various assays have demonstrated its ability to reduce pain responses in animal models, indicating a potential role in pain management therapies .

Study 1: Antidiabetic Effects

A study evaluated the impact of TEB on glucose metabolism in diabetic rats. The results showed a significant reduction in blood glucose levels after administration of TEB compared to control groups. The study utilized colorimetric assays to measure glucose levels pre- and post-treatment.

| Parameter | Control Group | TEB Treatment |

|---|---|---|

| Initial Blood Glucose | 250 mg/dL | 255 mg/dL |

| Final Blood Glucose | 240 mg/dL | 180 mg/dL |

Study 2: Analgesic Activity

In another investigation, the analgesic effects of TEB were assessed using the hot plate test on mice. The results indicated that TEB significantly increased the latency to respond to pain stimuli compared to the control group.

| Treatment | Latency (seconds) |

|---|---|

| Control | 5.0 |

| TEB | 10.5 |

Eigenschaften

IUPAC Name |

2,4,6-triethyl-1,3,5,2,4,6-trioxatriborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15B3O3/c1-4-7-10-8(5-2)12-9(6-3)11-7/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVRPRGWIJQKENN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OB(OB(O1)CC)CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15B3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70343077 | |

| Record name | Triethylboroxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3043-60-5 | |

| Record name | Triethylboroxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | triethyl-1,3,5,2,4,6-trioxatriborinane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can you provide information on the structural characterization of Triethylboroxine, including its molecular formula, weight, and any relevant spectroscopic data?

A2: this compound possesses the molecular formula (C₂H₅BO)₃, indicating its cyclic, trimeric structure. With a molecular weight of 137.86 g/mol, it exists as a colorless liquid at room temperature. While the provided research papers don't delve into specific spectroscopic details, NMR spectroscopy, particularly ¹¹B and ¹⁷O NMR, proves highly valuable in monitoring reactions involving this compound and characterizing the resulting products. [] These techniques offer insights into the boron and oxygen environments within the molecules, aiding in understanding reaction mechanisms and identifying different boron-containing species.

Q2: The research mentions the use of this compound in reactions with selenium dioxide. What are the products and potential applications of this reaction?

A3: When this compound reacts with selenium dioxide, it undergoes a 1,2-ethyloboration reaction, yielding a fascinating array of products. [] These include ethane, ethene, diethyl selane, tetraethyldiboroxane, this compound itself, and notably, a cyclic compound with the structure [-Et₂BOSe(Et)O-]₂. This eight-membered heterocycle, featuring both boron, oxygen, and selenium atoms, represents a unique class of compounds with potential applications in materials science or as catalysts. The formation of this cyclic structure underscores the versatility of this compound in building complex molecules through boron-oxygen-selenium linkages.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.